Evidence Item 1: Distinctive Antiproliferative and Pro-Differentiation Profile
This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage. This specific functional readout distinguishes it from many cinnamyl-morpholine analogs that are primarily characterized by enzyme inhibition (e.g., tyrosinase) or simple cytotoxicity [1]. The exact EC50 for this effect is not quantified in the available patent excerpt, but the described 'pronounced activity' suggests a potent and unique cellular effect compared to structurally similar compounds lacking this reported differentiation activity.
| Evidence Dimension | Cell differentiation induction vs. enzyme inhibition |
|---|---|
| Target Compound Data | Pronounced activity in inducing differentiation to the monocyte |
| Comparator Or Baseline | Analogs like N-(2-morpholinoethyl)cinnamamide derivatives, which are primarily characterized by tyrosinase inhibition (IC50 = 15.2 ± 0.6 μM for B6) |
| Quantified Difference | Qualitative difference: Differentiation induction (target) vs. primary enzyme inhibition (comparator) |
| Conditions | Cellular assay with undifferentiated cells (exact cell type unspecified in available patent excerpt) |
Why This Matters
For researchers studying cell differentiation pathways or developing anti-cancer therapies that aim to induce differentiation rather than just inhibit proliferation, this compound offers a unique functional profile not found in many common analogs.
- [1] Freshpatents.com. (n.d.). N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine. [Web Page]. Retrieved from http://webisa.webdatacommons.org/453276378. View Source
